α-Carboxyethyl-Hydroxychroman (α-CEHC): A Comprehensive Technical Overview
α-Carboxyethyl-Hydroxychroman (α-CEHC): A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of α-Carboxyethyl-Hydroxychroman (α-CEHC), a primary water-soluble metabolite of α-tocopherol (Vitamin E). The document elucidates its chemical identity, pharmacokinetic profile, and diverse biological activities, with a focus on its antioxidant, anti-inflammatory, and natriuretic properties. Detailed experimental protocols for key assays and visualizations of its metabolic and signaling pathways are presented to support further research and development efforts.
Chemical Identity
The full chemical name of α-CEHC is 3-(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-yl)propanoic acid [1]. It is also commonly referred to as 2,5,7,8-Tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman [2].
| Property | Value | Reference |
| IUPAC Name | 3-(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-yl)propanoic acid | [1][2] |
| Common Name | 2,5,7,8-Tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman | [2] |
| Molecular Formula | C₁₆H₂₂O₄ | [2] |
| Molecular Weight | 278.34 g/mol | [2] |
| CAS Number | 4072-32-6 | [2] |
Pharmacokinetic Profile
α-CEHC is formed in the liver from the metabolism of α-tocopherol and is subsequently excreted in the urine. Its pharmacokinetic properties are crucial for understanding its bioavailability and physiological effects.
| Parameter | Value | Condition | Reference |
| Cmax (Peak Plasma Concentration) | 42.4 ± 18.3 nmol/L | Following a single 306 mg oral dose of RRR-α-tocopherol in healthy subjects. | |
| Tmax (Time to Peak Plasma Concentration) | 12 hours | Following a single 306 mg oral dose of RRR-α-tocopherol in healthy subjects. | |
| Half-life (t½) | ~4.4 - 6.9 hours | Inferred from studies on structurally similar tocotrienols. Direct data for α-CEHC is limited. | [3] |
| Clearance (CL) | Not explicitly reported. | Dependent on renal function due to urinary excretion. | |
| Volume of Distribution (Vd) | Not explicitly reported. | Expected to be relatively low due to its water-soluble nature. | |
| Bioavailability | Variable | Dependent on the intake and absorption of the parent compound, α-tocopherol. |
Biological Activity
α-CEHC exhibits a range of biological activities, with its antioxidant properties being the most extensively studied.
Antioxidant Activity
α-CEHC demonstrates significant antioxidant capacity, comparable to that of Trolox, a water-soluble analog of vitamin E[2]. It effectively scavenges free radicals and inhibits lipid peroxidation.
| Assay | Activity of α-CEHC | IC₅₀ / EC₅₀ | Reference |
| Oxygen Radical Absorbance Capacity (ORAC) | Similar to Trolox | Not specified | [2] |
| Trolox Equivalent Antioxidant Capacity (TEAC) | Similar to Trolox | Not specified | [2] |
| LDL Oxidation Inhibition | Slightly inhibits macrophage-induced LDL oxidation in a concentration-dependent manner. | Not specified |
Anti-inflammatory Activity
The anti-inflammatory effects of α-CEHC are linked to its ability to modulate signaling pathways involved in the inflammatory response. Notably, its precursor, α-tocopherol, has been shown to inhibit Protein Kinase C (PKC) activity, a key regulator of inflammatory processes[4][5]. While direct studies on α-CEHC are limited, its structural similarity to α-tocopherol suggests it may possess similar properties.
Natriuretic Activity
While γ-CEHC, a metabolite of γ-tocopherol, has been identified as a natriuretic factor, the natriuretic activity of α-CEHC is less pronounced. Further research is required to fully elucidate its role in sodium and water balance.
Experimental Protocols
Synthesis of α-CEHC
A detailed, multi-step synthesis protocol is beyond the scope of this guide. However, the general approach involves the construction of the chroman ring system followed by the introduction of the carboxyethyl side chain. For specific synthesis methodologies, researchers are directed to specialized organic chemistry literature.
Purification of α-CEHC
Purification of synthesized or extracted α-CEHC is typically achieved through chromatographic techniques.
Method: High-Performance Liquid Chromatography (HPLC)
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at approximately 292 nm or mass spectrometry for more sensitive and specific detection.
-
Fraction Collection: Fractions corresponding to the α-CEHC peak are collected.
-
Solvent Evaporation: The solvent is removed under reduced pressure to yield the purified compound.
Oxygen Radical Absorbance Capacity (ORAC) Assay
This assay measures the antioxidant scavenging activity against peroxyl radicals.
-
Reagents: Fluorescein (probe), AAPH (peroxyl radical generator), Trolox (standard), and the test sample (α-CEHC).
-
Procedure: a. A reaction mixture containing fluorescein and the antioxidant (Trolox or α-CEHC) is prepared in a multi-well plate. b. The plate is incubated at 37°C. c. AAPH is added to initiate the radical generation. d. The fluorescence decay is monitored kinetically over time using a fluorescence plate reader.
-
Data Analysis: The area under the fluorescence decay curve (AUC) is calculated. The net AUC of the sample is compared to the net AUC of the Trolox standard to determine the ORAC value, expressed as Trolox equivalents.
Trolox Equivalent Antioxidant Capacity (TEAC) Assay
This assay measures the capacity of an antioxidant to scavenge the stable radical cation ABTS•+.
-
Reagents: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), potassium persulfate, Trolox (standard), and the test sample (α-CEHC).
-
Procedure: a. The ABTS•+ radical cation is pre-generated by reacting ABTS with potassium persulfate. b. The ABTS•+ solution is diluted to a specific absorbance at 734 nm. c. The antioxidant sample (α-CEHC) is added to the ABTS•+ solution. d. The decrease in absorbance at 734 nm is measured after a fixed time.
-
Data Analysis: The percentage inhibition of absorbance is calculated and compared to a standard curve generated with Trolox. The antioxidant capacity is expressed as Trolox equivalents.
LDL Oxidation Inhibition Assay
This assay assesses the ability of an antioxidant to prevent the oxidation of low-density lipoprotein (LDL).
-
Reagents: Human LDL, copper(II) sulfate (oxidizing agent), and the test sample (α-CEHC).
-
Procedure: a. LDL is incubated with the antioxidant (α-CEHC) at 37°C. b. Copper(II) sulfate is added to initiate oxidation. c. The formation of conjugated dienes is monitored by measuring the increase in absorbance at 234 nm over time.
-
Data Analysis: The lag phase, which represents the time before rapid oxidation begins, is determined. An increase in the lag phase in the presence of the antioxidant indicates inhibition of LDL oxidation.
Signaling and Metabolic Pathways
Vitamin E Metabolism to α-CEHC
α-CEHC is the end-product of the hepatic metabolism of the phytyl tail of α-tocopherol. This process involves a series of enzymatic reactions, primarily initiated by cytochrome P450 enzymes.
Caption: Metabolic pathway of α-tocopherol to α-CEHC.
Putative Inhibition of Protein Kinase C (PKC) Signaling
While the direct effects of α-CEHC on PKC are not fully elucidated, its precursor, α-tocopherol, is known to inhibit PKCα activity. This inhibition is thought to occur through the activation of a protein phosphatase that dephosphorylates and thereby deactivates PKCα[4]. This suggests a potential mechanism by which α-CEHC could exert anti-proliferative and anti-inflammatory effects.
Caption: Proposed mechanism of PKCα inhibition.
Potential Interaction with Natriuretic Peptide Signaling
The natriuretic peptide system plays a key role in cardiovascular homeostasis. Atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP) bind to the natriuretic peptide receptor-A (NPR-A), leading to the production of cyclic GMP (cGMP), which mediates various physiological effects including vasodilation and natriuresis. While γ-CEHC has been more directly linked to natriuretic effects, the potential for α-CEHC to modulate this pathway warrants further investigation.
Caption: Overview of the natriuretic peptide signaling pathway.
Conclusion
α-CEHC is a biologically active metabolite of vitamin E with significant antioxidant properties and potential roles in anti-inflammatory and natriuretic signaling. This technical guide provides a foundational understanding of its chemical nature, pharmacokinetics, and biological functions, supported by experimental methodologies and pathway visualizations. Further research is warranted to fully elucidate its therapeutic potential in conditions associated with oxidative stress, inflammation, and cardiovascular regulation.
References
- 1. α‐Tocopherol Long‐Chain Metabolite α‐T‐13′‐COOH Exhibits Biphasic Effects on Cell Viability, Induces ROS‐Dependent DNA Damage, and Modulates Redox Status in Murine RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro antioxidant activity of 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (alpha-CEHC), a vitamin E metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alpha-Tocopherol specifically inactivates cellular protein kinase C alpha by changing its phosphorylation state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of cell proliferation by alpha-tocopherol. Role of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
